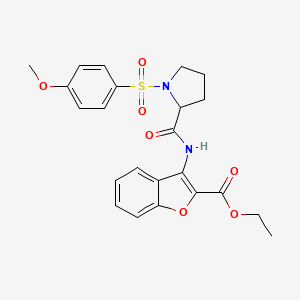

Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

Descripción

Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a synthetic small molecule featuring a benzofuran core substituted with a pyrrolidine-2-carboxamido group at position 2. The pyrrolidine ring is further modified by a 4-methoxyphenylsulfonyl moiety, and the benzofuran system is esterified with an ethyl carboxylate group at position 3. This compound integrates three pharmacophoric elements:

- Benzofuran: A heterocyclic scaffold associated with diverse biological activities, including antimicrobial and antitumor effects .

- 4-Methoxyphenylsulfonyl group: A sulfonyl-based substituent linked to receptor selectivity in cannabinoid and ion channel modulators .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting G-protein-coupled receptors (GPCRs) and ion channels.

Propiedades

IUPAC Name |

ethyl 3-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-3-31-23(27)21-20(17-7-4-5-9-19(17)32-21)24-22(26)18-8-6-14-25(18)33(28,29)16-12-10-15(30-2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTADZTVOBESDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a pyrrolidine moiety and a methoxyphenylsulfonyl group enhances its potential interactions with biological targets.

Chemical Formula: CHNOS

Molecular Weight: 450.57 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to ethyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate. For instance, benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.5 | Apoptosis induction |

| Compound B | HT29 | 12.3 | Cell cycle arrest |

| Ethyl Compound | A431 | 10.5 | Caspase activation |

Antiviral Activity

Preliminary research indicates that benzofuran derivatives may possess antiviral properties. In particular, they have shown inhibitory effects against viral replication in cell cultures, suggesting potential uses in treating viral infections.

Case Study: Antiviral Efficacy

A study on a related benzofuran compound demonstrated an EC value of 130.24 µM against HIV in MT-4 cells, indicating significant antiviral activity compared to standard treatments .

The biological activity of ethyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate can be attributed to several mechanisms:

- Protein-Ligand Interactions : Molecular docking studies suggest strong binding affinity to specific protein targets involved in cancer cell survival pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for tumor growth and viral replication.

Research Findings and Future Directions

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Studies are focusing on:

- In vivo Efficacy : Evaluating the therapeutic potential in animal models.

- Combination Therapies : Investigating synergistic effects with existing anticancer or antiviral agents.

- Safety Profile : Comprehensive toxicity assessments are essential for clinical applications.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of analogous compounds:

Key Observations:

- Sulfonyl vs. Sulfinyl Groups: The target compound’s 4-methoxyphenylsulfonyl group differs from the methylsulfinyl group in the benzofuran analog ().

- Pyrrolidine Conformation : The pyrrolidine ring’s puckering dynamics (described via Cremer-Pople coordinates in ) may influence the spatial orientation of the sulfonamide group, affecting interactions with targets like GPCRs.

- Benzofuran Modifications : Ethyl carboxylate at position 2 is a common feature in bioactive benzofurans, contributing to solubility and membrane permeability .

Pharmacological and Target Selectivity Insights

- Sch225336 () : This CB2-selective bis-sulfone demonstrates that dual sulfonyl groups enhance receptor specificity. The target compound’s single sulfonyl group may reduce CB2 affinity but could improve selectivity for other targets.

- SKF-96365 () : As a TRPC channel inhibitor, SKF-96365 highlights the role of methoxyphenyl groups in ion channel modulation. The target compound’s methoxyphenylsulfonyl-pyrrolidine may similarly interact with transmembrane domains.

- Benzofuran Derivatives () : Methylsulfinyl-substituted benzofurans exhibit antimicrobial activity, suggesting that the target compound’s sulfonamide group could be optimized for similar applications.

Métodos De Preparación

Structural Overview and Synthetic Challenges

The target compound integrates three critical moieties:

- Benzofuran core : Synthesized via cyclization of substituted phenols or keto-esters.

- Sulfonamide group : Introduced through sulfonylation of the pyrrolidine nitrogen using 4-methoxybenzenesulfonyl chloride.

- Pyrrolidine-2-carboxamide : Coupled to the benzofuran carboxylate via nucleophilic acyl substitution or peptide coupling.

Steric hindrance at the pyrrolidine sulfonylation site and regioselectivity in benzofuran cyclization pose significant synthetic challenges.

General Synthetic Strategies

Stepwise Assembly Approach

The synthesis is typically divided into three stages:

- Benzofuran-2-carboxylate synthesis

- Pyrrolidine-2-carboxamide functionalization

- Final coupling and sulfonylation

Benzofuran Core Formation

Cyclization of ethyl 2-hydroxy-3-nitrobenzoate under acidic conditions generates the benzofuran scaffold. A representative protocol involves:

- Heating at 110°C in acetic anhydride with catalytic sulfuric acid (yield: 72–78%).

- Microwave-assisted methods reduce reaction time from 12 h to 45 min with comparable yields.

Pyrrolidine Sulfonylation

Reaction of pyrrolidine-2-carboxylic acid with 4-methoxybenzenesulfonyl chloride proceeds via:

Optimized Coupling Methodologies

Amide Bond Formation

Coupling the benzofuran carboxylate with the sulfonylated pyrrolidine employs two primary strategies:

Carbodiimide-Mediated Coupling

- Reagents : EDCl (1.2 equiv), HOBt (1.1 equiv), DMF, 24 h, room temperature.

- Yield : 76–82%.

- Purity : >98% after silica gel chromatography (eluent: 30% EtOAc/hexane).

Schlenk Equilibrium Technique

Critical Reaction Parameters

Industrial-Scale Adaptations

Continuous Flow Synthesis

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.89 (d, J = 8.4 Hz, 2H, ArH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.84 (s, 3H, OCH₃).

- HPLC : Retention time 12.7 min (C18 column, 70:30 MeOH/H₂O).

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to the pyrrolidine ring under reflux conditions with catalysts like triethylamine in aprotic solvents (e.g., dichloromethane) .

- Amide coupling : Reacting the sulfonylated pyrrolidine with benzofuran-2-carboxylate derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamido linkage .

- Esterification : Finalizing the ethyl ester group via acid-catalyzed esterification. Yield optimization requires precise temperature control (±2°C), inert atmospheres, and real-time monitoring via TLC or HPLC to terminate reactions at completion .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm functional groups (e.g., sulfonamide, ester) and regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) and detects impurities .

- Differential Scanning Calorimetry (DSC) : Determines melting point and thermal stability, critical for assessing crystallinity .

- HPLC-PDA : Ensures >95% purity by quantifying residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can molecular docking and computational modeling be utilized to predict the biological targets of this compound?

- Target identification : Use Schrödinger’s Glide or AutoDock Vina to dock the compound into protein active sites (e.g., TRPC channels, kinases) based on its sulfonamide and benzofuran motifs .

- Binding affinity optimization : Adjust substituents (e.g., methoxy vs. fluoro groups) to enhance interactions with key residues (e.g., hydrophobic pockets or hydrogen-bond donors) .

- MD simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-protein complexes and validate docking predictions .

Q. How can researchers resolve contradictions in biological activity data observed across different assays (e.g., varying IC values)?

- Assay standardization : Normalize protocols for cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times to reduce variability .

- Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from compound degradation .

- Structural analogs comparison : Test derivatives (e.g., ethyl 5-(4-fluorobenzoyloxy) analogs) to isolate structure-activity relationships (SAR) and identify confounding functional groups .

Q. What methods are recommended for analyzing the conformational flexibility of the pyrrolidine ring and its impact on biological activity?

- X-ray crystallography : Solve the crystal structure using SHELXL to determine ring puckering parameters (e.g., Cremer-Pople coordinates) .

- DFT calculations : Compute energy barriers for pyrrolidine ring inversion at the B3LYP/6-31G(d) level to correlate conformational stability with activity .

- SAR studies : Synthesize constrained analogs (e.g., bicyclic pyrrolidine) and compare activity to assess flexibility-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.